(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine
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Overview
Description
(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine is a complex organic compound that combines the structural features of both an unsaturated dicarboxylic acid and a substituted morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by its coupling with (E)-but-2-enedioic acid under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine include other morpholine derivatives and unsaturated dicarboxylic acids. Examples include:
- (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
- Various esters and ketones with similar structural features .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds .
Properties
CAS No. |
58039-75-1 |
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Molecular Formula |
C30H42N2O6 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine |
InChI |
InChI=1S/2C13H19NO.C4H4O4/c2*1-11-4-2-3-5-12(11)6-7-13-10-14-8-9-15-13;5-3(6)1-2-4(7)8/h2*2-5,13-14H,6-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
MIWSKDPBJDZVBT-WXXKFALUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CCC2CNCCO2.CC1=CC=CC=C1CCC2CNCCO2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1CCC2CNCCO2.CC1=CC=CC=C1CCC2CNCCO2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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